![molecular formula C8H12N2O2 B11913702 Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate](/img/structure/B11913702.png)
Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with an aminomethyl group at the 5-position and an ethyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde, an amine, and the pyrrole compound react to form the aminomethyl derivative.
Esterification: The carboxylic acid group at the 2-position of the pyrrole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Activity
Research indicates that derivatives of ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have been shown to inhibit the enzyme DNA gyrase in Escherichia coli with an IC50 value of less than 10 nM, demonstrating potent antibacterial activity against both E. coli and Staphylococcus aureus .
Mechanism of Action
The interaction studies involving this compound focus on its binding affinity with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may interact with specific targets that are crucial for bacterial survival, thereby providing a pathway for the development of new antibacterial agents .
Synthetic Applications
Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications, making it an excellent precursor for synthesizing more complex molecules. The synthesis typically involves multi-step reactions that highlight its accessibility and potential for further chemical transformations .
Reactivity Studies
The compound's reactivity has been explored in the context of forming new pyrrole derivatives through reactions such as chlorination and acylation. For example, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate has been documented, leading to the formation of halogenated derivatives that possess altered biological activities .
Mechanism of Action
The mechanism of action of Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Ethyl 2-(aminomethyl)-1H-pyrrole-3-carboxylate: Similar structure but with the aminomethyl group at a different position.
Ethyl 5-(aminomethyl)-1H-indole-2-carboxylate: Contains an indole ring instead of a pyrrole ring.
Ethyl 5-(aminomethyl)-1H-pyrrole-3-carboxylate: Similar structure but with the ester group at a different position.
Uniqueness: Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Biological Activity
Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.
Chemical Structure and Synthesis
This compound features a pyrrole ring with an aminomethyl group and an ethyl ester functional group. The synthesis of this compound typically involves the reaction of pyrrole derivatives with appropriate carboxylic acids or their derivatives, often employing methods such as nucleophilic substitution or coupling reactions.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of pyrrole derivatives, including this compound. For instance, it has been shown to inhibit Escherichia coli DNA gyrase with an IC50 value of less than 10 nM, indicating potent antibacterial properties. Additionally, it exhibits activity against Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 1 μg/mL . This suggests that modifications to the pyrrole structure can enhance both potency and selectivity against bacterial targets.
Antitubercular Activity
The compound has also been evaluated for its potential against tuberculosis (TB). A related study on pyrrole-2-carboxamides demonstrated that structural modifications significantly improved anti-TB activity. Compounds similar to this compound showed MIC values lower than 0.016 μg/mL against Mycobacterium tuberculosis strains, including drug-resistant variants . This positions the compound as a candidate for further development in TB treatment.
The biological activity of this compound is attributed to its interaction with specific molecular targets within bacterial cells. For instance, the inhibition of DNA gyrase disrupts bacterial DNA replication and transcription processes, leading to cell death. Additionally, studies suggest that the compound may interfere with mycolic acid biosynthesis in M. tuberculosis, a critical component for the bacterial cell wall integrity .
Table: Summary of Biological Activities
Activity Type | Target Organism | IC50/MIC Value | Reference |
---|---|---|---|
Antibacterial | E. coli | <10 nM | |
Antibacterial | S. aureus | 1 μg/mL | |
Antitubercular | M. tuberculosis | <0.016 μg/mL |
Research Insights
In one notable study, various analogues of pyrrole derivatives were synthesized and evaluated for their biological activities. The structure-activity relationship (SAR) revealed that specific substitutions on the pyrrole ring could significantly enhance antibacterial efficacy while reducing cytotoxicity . This highlights the importance of chemical modifications in optimizing therapeutic profiles.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h3-4,10H,2,5,9H2,1H3 |
InChI Key |
YXEVGFXVSKGQPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)CN |
Origin of Product |
United States |
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